5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide
Description
5-Bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide is a brominated thiophene carboxamide derivative with the molecular formula C₈H₈BrF₂NOS and a molecular weight of 284.13 g/mol . Its structure features a thiophene ring substituted with a bromine atom at position 5, a methyl group at position 4, and a carboxamide moiety linked to a 2,2-difluoroethylamine group. The compound is cataloged under CAS number 1546948-14-4 and is synthesized via coupling reactions involving brominated thiophene carboxylic acid derivatives and fluorinated amines .
Properties
IUPAC Name |
5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NOS/c1-4-2-5(14-7(4)9)8(13)12-3-6(10)11/h2,6H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBVNCZIHCCGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Difluoroethylation: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using a difluoroethyl halide and a suitable base.
Carboxamidation: The carboxamide group is typically introduced by reacting the intermediate compound with an amine, such as 2,2-difluoroethylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Recent studies have highlighted the compound's antibacterial activities. Research indicates that derivatives of thiophene, including 5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide, exhibit significant efficacy against resistant strains of bacteria such as Salmonella Typhi. For example, molecular docking studies suggest that modifications to the thiophene structure can enhance binding affinity to bacterial enzymes, making it a candidate for developing new antibacterial agents .
Case Study: Molecular Docking Studies
In a study focusing on various thiophene derivatives, including this compound, researchers performed molecular docking simulations to assess their interactions with bacterial targets. The results indicated that certain modifications led to increased antibacterial potency compared to traditional antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values were significantly lower for some derivatives, suggesting a promising avenue for drug development .
Material Science
Polymer Synthesis
The compound's unique chemical properties make it suitable for incorporation into polymer matrices. Thiophenes are known for their electrical conductivity and stability, which can be exploited in creating conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells.
Data Table: Conductive Polymer Properties
| Property | Value |
|---|---|
| Conductivity | High (dependent on formulation) |
| Thermal Stability | Moderate |
| Solubility | Varies with solvent |
Researchers are exploring how the introduction of fluorinated groups can enhance the thermal and electrical properties of these polymers, potentially leading to more efficient electronic devices.
Agricultural Chemistry
Pesticidal Activity
The compound has also been investigated for its potential as a pesticide. Preliminary studies indicate that thiophene derivatives can exhibit herbicidal and insecticidal properties. The presence of bromine and fluorine atoms may enhance the bioactivity of these compounds against various pests.
Case Study: Herbicidal Efficacy
A study evaluated the herbicidal activity of several thiophene derivatives against common agricultural weeds. Results showed that compounds similar to this compound displayed effective inhibition of weed growth at low concentrations. This suggests potential for use in sustainable agriculture practices where chemical usage needs to be minimized while maintaining crop yield .
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethyl groups can enhance its binding affinity and specificity towards these targets. The carboxamide group may also play a role in hydrogen bonding interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene carboxamides are a versatile class of compounds with applications ranging from pharmaceuticals to materials science. Below is a detailed comparison of 5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide with structurally analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Bromine at position 5 (as in the target compound) enhances electrophilic aromatic substitution reactivity, making it a candidate for further functionalization. In contrast, nitro-substituted analogs (e.g., 5-nitrothiophene-2-carboxamide) exhibit antibacterial properties but lack the stability of brominated derivatives under physiological conditions . Fluorinated amine groups (e.g., 2,2-difluoroethyl) improve metabolic stability compared to non-fluorinated amines (e.g., diethyl or methoxyethyl), as fluorine reduces susceptibility to oxidative degradation .
5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide has higher lipophilicity (logP ~3.2) due to its diethyl group, whereas the difluoroethyl analog balances polarity and lipophilicity (logP ~2.8), optimizing bioavailability .
Synthetic Accessibility: The target compound is synthesized via Cs₂CO₃-promoted alkylation of furanones with heteroarylmethyl chlorides, a method distinct from the HATU-mediated coupling used for nitrothiophene carboxamides . Bromination strategies (e.g., using AlCl₃ as a catalyst) favor substitution at position 4 or 5 of the thiophene ring, as seen in the synthesis of related brominated thiophenes .
Research Implications and Challenges
- Agrochemical Potential: The difluoroethyl group in the target compound may enhance binding to fungal or insect targets, as suggested by its structural similarity to agrochemical intermediates synthesized at institutions like China Agricultural University .
- Limitations : Compared to nitro-substituted analogs, brominated thiophenes are less explored in antibacterial contexts, highlighting a gap in structure-activity relationship (SAR) studies .
Biological Activity
5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide is a synthetic compound with promising biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 292.08 g/mol. Its structure features a bromine atom, a difluoroethyl group, and a thiophene ring, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against resistant bacterial strains such as Klebsiella pneumoniae.
Table 1: Comparison of Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| This compound | Bromine and difluoroethyl group | Effective against resistant strains |
| 5-bromo-N-methylthiophene-2-carboxamide | Methyl group instead of difluoroethyl | Moderate activity |
| 5-chloro-N-(2-fluoroethyl)-4-methylthiophene-2-carboxamide | Chlorine instead of bromine | Varying reactivity |
This table illustrates the differences in antimicrobial efficacy based on structural modifications.
Cytotoxicity and Antitumor Potential
The compound's potential as an antitumor agent has also been investigated. In vitro studies have shown that various thiophene derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have demonstrated activity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.0 |
| Compound B | HepG-2 | 20.5 |
| This compound | MCF-7 (expected) | TBD |
The biological activity of this compound may involve interactions with specific biological targets. The presence of functional groups allows for various chemical transformations that can enhance its therapeutic efficacy. Notably, the compound may act through mechanisms similar to other thiophene derivatives that inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells .
Case Studies and Research Findings
A study conducted on related compounds indicated that modifications to the thiophene ring can lead to varying degrees of biological activity. For instance, the introduction of different halogens or alkyl chains significantly influences both the reactivity and the pharmacokinetic properties of these compounds .
In another research effort focusing on similar carboxamide derivatives, notable findings included:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
